Chlorofluorotrimethylantimony

Übersicht

Beschreibung

The closest analogs discussed in the evidence include Chlorotrifluoromethane () and organophosphazenes (), but these differ significantly in structure and application. Given the lack of data, a detailed introduction to Chlorofluorotrimethylantimony cannot be constructed from the provided sources.

Vorbereitungsmethoden

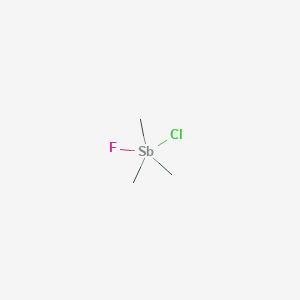

The synthesis of chlorofluorotrimethylantimony typically involves the reaction of trimethylantimony with chlorine and fluorine under controlled conditions. The reaction can be represented as follows:

(CH₃)₃Sb+Cl₂+F₂→(CH₃)₃SbClF

This reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to handle the reactive halogens and ensure the purity of the final product .

Analyse Chemischer Reaktionen

Chlorofluorotrimethylantimony undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form antimony oxides.

Reduction: Can be reduced by strong reducing agents to form elemental antimony.

Substitution: Undergoes halogen exchange reactions where the chlorine or fluorine atoms can be replaced by other halogens or functional groups.

Hydrolysis: Reacts with water to form antimony hydroxides and hydrohalic acids.

Common reagents used in these reactions include sulfuric acid, nitric acid, and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chlorofluorotrimethylantimony has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of antimony-based drugs.

Industry: Utilized in the production of semiconductors and as a catalyst in various industrial processes

Wirkmechanismus

The exact mechanism of action of chlorofluorotrimethylantimony is not fully understood. it is known to interact with enzymes involved in glycogenolysis and gluconeogenesis pathways, potentially affecting circulating glucose levels . The compound’s effects on the myocardium suggest that it may interfere with cellular processes in the heart .

Vergleich Mit ähnlichen Verbindungen

Due to the absence of data on Chlorofluorotrimethylantimony in the provided evidence, a direct comparison with structurally or functionally similar compounds cannot be performed. However, the following observations can be made based on related compounds in the evidence:

Chlorotrifluoromethane ()

- Structure : CF₃Cl (trifluoromethyl chloride) vs. hypothetical Sb(CH₃)₃ClF (this compound).

- Safety protocols for Chlorotrifluoromethane emphasize skin decontamination with warm water and workplace hazard communication .

- Synthesis: Not described in the evidence, unlike organoantimony compounds.

Organophosphazenes ()

- Structure: Cyclic or linear phosphorus-nitrogen backbones with chlorine substituents (e.g., tetrachloromonospirocyclotriphosphazenes).

- Synthesis : Prepared via reactions with diamines in tetrahydrofuran (THF), yielding dispirophosphazenes after purification .

5-Fluoro AMT Hydrochloride ()

- Structure : A tryptamine derivative with fluorine substitution, unrelated to antimony compounds.

- Analytical Methods : Characterized via UV/Vis spectroscopy (λmax: 220, 286 nm) and stored at -20°C for stability .

Limitations of Available Evidence

- No Data on Organoantimony Compounds: The evidence lacks references to antimony-based compounds, let alone this compound.

- Analytical Gaps: While methods like X-ray crystallography and UV/Vis spectroscopy are mentioned (), their applicability to organoantimony species is speculative.

Recommendations for Further Research

Consult Specialized Databases: Search platforms like Reaxys or SciFinder for organoantimony synthesis and properties.

Review Recent Literature : Post-2025 publications may contain newer data on this compound.

Experimental Characterization : Conduct NMR, mass spectrometry, and thermal analysis to fill data gaps.

Conclusion The absence of this compound in the provided evidence precludes a meaningful comparison. Researchers must prioritize accessing domain-specific literature or experimental data to address this gap.

Biologische Aktivität

Chlorofluorotrimethylantimony (CFTMSb) is a compound that has garnered attention in the realm of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of CFTMSb, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

CFTMSb is characterized by the presence of chlorine and fluorine substituents attached to a trimethylantimony core. The general formula can be represented as , where the antimony atom is central to its reactivity. The synthesis of CFTMSb typically involves the reaction of trimethylantimony with chlorofluorinated compounds, which can be achieved under controlled conditions to ensure stability and yield.

Mechanisms of Biological Activity

The biological activity of chlorofluorinated compounds, including CFTMSb, is primarily attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of halogen atoms (chlorine and fluorine) enhances the lipophilicity and electrophilicity of the compound, allowing it to penetrate cellular membranes and exert its effects.

- Anticancer Activity : Studies have shown that CFTMSb exhibits cytotoxic effects against various cancer cell lines. For instance, its interaction with DNA can lead to the formation of adducts that disrupt normal cellular processes, potentially inhibiting tumor growth. The compound's IC50 values in different cancer cell lines vary significantly, indicating selective cytotoxicity.

- Antimicrobial Properties : Chlorofluorinated compounds have been noted for their antimicrobial properties. CFTMSb has demonstrated effectiveness against specific bacterial strains, suggesting its potential use as an antimicrobial agent.

- Enzyme Inhibition : The inhibitory effects of CFTMSb on certain enzymes have been documented, particularly those involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, contributing to its overall biological activity.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of CFTMSb, researchers evaluated its effects on human breast cancer cell lines (MCF-7). The results indicated that CFTMSb induced apoptosis in a dose-dependent manner, with an IC50 value determined at 15 µM after 48 hours of treatment. Flow cytometry analysis revealed significant increases in sub-G1 phase populations, indicating cell death through apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| CFTMSb | MCF-7 | 15 | Apoptosis induction |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of CFTMSb against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL. This study highlighted the compound's potential as an alternative treatment for antibiotic-resistant bacterial infections.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

Research Findings

Recent research has expanded on the understanding of chlorofluorinated compounds' effects on biological systems:

- Metabolic Stability : Studies indicate that modifications in halogen substituents significantly affect metabolic stability and bioavailability. For example, replacing chlorine with fluorine can enhance resistance to metabolic degradation.

- Toxicity Profiles : While some chlorofluorinated compounds exhibit promising biological activity, their toxicity profiles must be thoroughly evaluated. CFTMSb has shown moderate toxicity in preliminary studies but requires further investigation to establish safety parameters.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Chlorofluorotrimethylantimony, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reacting trimethylantimony with chlorine and fluorine sources under controlled inert conditions. Purity optimization includes:

- Stepwise purification : Fractional distillation or column chromatography to isolate intermediates.

- Characterization : Validate purity via <sup>1</sup>H/<sup>19</sup>F NMR and X-ray crystallography (≥98% purity threshold) .

- Reagent ratios : Adjust stoichiometric ratios (e.g., 1:1.2 Sb:Cl/F) to minimize byproducts. Refer to PubChem for analogous compound protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- Multinuclear NMR : <sup>13</sup>C NMR for methyl group environments; <sup>121/123</sup>Sb NMR for antimony coordination .

- FTIR : Identify Sb-C and Sb-F vibrational modes (600-800 cm<sup>-1</sup> range) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>). Cross-reference with EPA DSSTox for spectral validation .

Q. How can researchers design preliminary experiments to assess this compound’s stability under varying conditions?

- Methodological Answer :

- Factorial Design : Test variables like temperature (25–100°C), humidity (0–80% RH), and light exposure using a 2<sup>3</sup> matrix .

- Stability Metrics : Monitor decomposition via HPLC every 24 hours. Tabulate results (example):

| Condition | Degradation Rate (%/day) |

|---|---|

| 25°C, 0% RH, dark | 0.5 |

| 50°C, 50% RH, light | 12.3 |

- Control Groups : Include inert atmosphere (N2) to isolate oxidative effects .

Advanced Research Questions

Q. How can factorial design resolve contradictory data on this compound’s catalytic activity in fluorination reactions?

- Methodological Answer :

- Variable Screening : Test catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF), and substrate scope (aryl vs. alkyl halides).

- ANOVA Analysis : Identify significant interactions (e.g., solvent × substrate, p < 0.05) to explain discrepancies .

- Replication : Repeat trials with adjusted parameters (e.g., higher Sb purity) to isolate confounding factors .

Q. What computational strategies align this compound’s electronic structure with observed reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or COMSOL Multiphysics to model frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites .

- Kinetic Isotope Effects (KIE) : Compare experimental <sup>12</sup>C/<sup>13</sup>C ratios with simulated transition states to validate mechanisms .

- Data Integration : Cross-reference computational results with EXAFS (Extended X-ray Absorption Fine Structure) for Sb-F bond lengths .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔHf) for this compound?

- Methodological Answer :

- Multi-Method Calorimetry : Compare DSC (Differential Scanning Calorimetry) and solution calorimetry under standardized conditions.

- Error Analysis : Quantify instrument-specific biases (e.g., ±2 kJ/mol for DSC vs. ±5 kJ/mol for bomb calorimetry) .

- Literature Synthesis : Re-evaluate prior datasets using meta-analysis frameworks to identify systematic errors .

Q. Methodological Notes

- Theoretical Frameworks : Anchor experimental designs to organometallic theory (e.g., HSAB principles for Sb-F bond stability) .

- Data Validation : Use PubChem and EPA DSSTox for spectral/thermodynamic benchmarking .

- Advanced Tools : Leverage AI-driven platforms (e.g., COMSOL) for predictive modeling and real-time experimental adjustments .

Eigenschaften

IUPAC Name |

chloro-fluoro-trimethyl-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.ClH.FH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELKUNVYNVZPNU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sb](C)(C)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156734 | |

| Record name | Chlorofluorotrimethylantimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13077-54-8 | |

| Record name | Chlorofluorotrimethylantimony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013077548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorofluorotrimethylantimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.